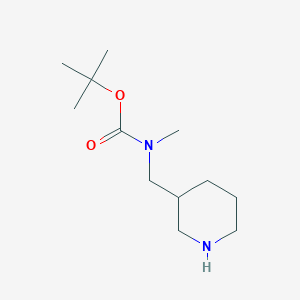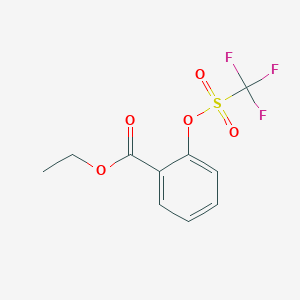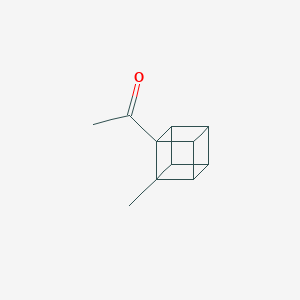
1-(2-Methylcuban-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcuban-1-yl)ethanone, also known as MCE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MCE is a bicyclic ketone that contains a cubane ring system and a methyl group attached to the carbonyl group. The synthesis of MCE involves several steps, and it has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcuban-1-yl)ethanone is not fully understood. However, it has been found to interact with various biological targets, such as enzymes and receptors. 1-(2-Methylcuban-1-yl)ethanone has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(2-Methylcuban-1-yl)ethanone has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemische Und Physiologische Effekte
1-(2-Methylcuban-1-yl)ethanone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. 1-(2-Methylcuban-1-yl)ethanone has also been found to have antibacterial properties, as it has been shown to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylcuban-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-Methylcuban-1-yl)ethanone has a unique structure that makes it a useful building block for the synthesis of other compounds. However, one limitation is that 1-(2-Methylcuban-1-yl)ethanone is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Methylcuban-1-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Methylcuban-1-yl)ethanone and its interaction with biological targets. Furthermore, 1-(2-Methylcuban-1-yl)ethanone could be used as a building block for the development of new materials and catalysts.
Synthesemethoden
The synthesis of 1-(2-Methylcuban-1-yl)ethanone involves several steps, which include the preparation of the cubane ring system, followed by the attachment of the methyl group to the carbonyl group. The first step involves the preparation of the cubane ring system using the Diels-Alder reaction. The second step involves the addition of a methyl group to the carbonyl group using the Grignard reaction. The final step involves the purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcuban-1-yl)ethanone has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as cubane-based polymers. 1-(2-Methylcuban-1-yl)ethanone has also been used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been used in the development of new materials, such as cubane-based catalysts.
Eigenschaften
CAS-Nummer |
180067-47-4 |
|---|---|
Produktname |
1-(2-Methylcuban-1-yl)ethanone |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-(2-methylcuban-1-yl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3(12)11-8-5-4-6(8)10(11,2)7(4)9(5)11/h4-9H,1-2H3 |
InChI-Schlüssel |
SNODGDCEQSNWPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
Kanonische SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
Synonyme |
Ethanone, 1-(2-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




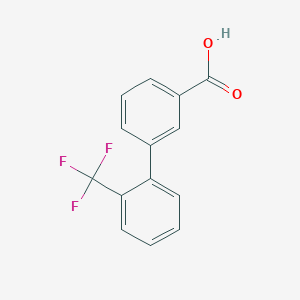


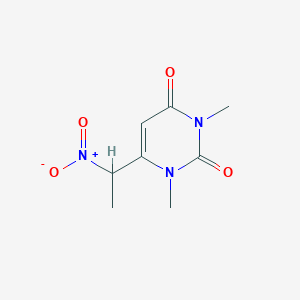
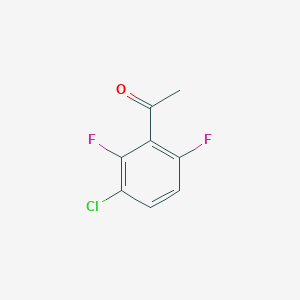

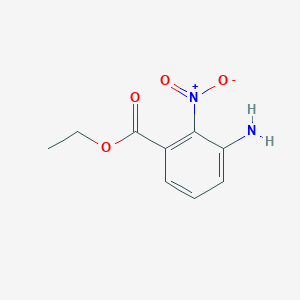
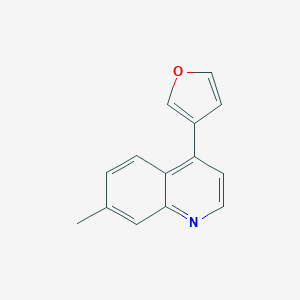
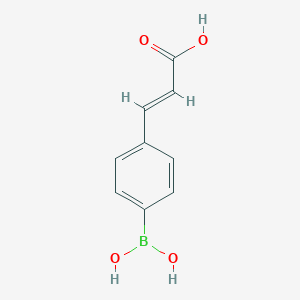
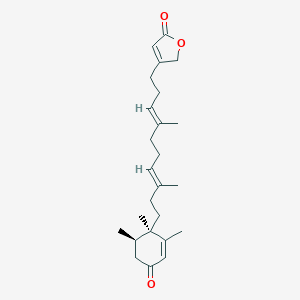
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
